molecular formula C7H9N3OS B2601390 5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034377-64-3

5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2601390
CAS No.: 2034377-64-3
M. Wt: 183.23
InChI Key: PZUKQDRYEUINAD-UHFFFAOYSA-N
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Description

The compound 5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic core (2-oxa-5-azabicyclo[2.2.1]heptane) fused with a 1,3,4-thiadiazole ring at position 3. This structure combines the conformational rigidity of a bridged morpholine system with the bioactivity of the thiadiazole heterocycle . The bicyclic scaffold is derived from 4R-hydroxy-l-proline, enabling the synthesis of constrained γ-amino acid analogues, which are valuable in drug design for enhancing target specificity and metabolic stability . The thiadiazole moiety is known to contribute to diverse biological activities, including antimicrobial and plant growth-regulating properties .

Properties

IUPAC Name

5-(1,3,4-thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-5-3-11-6(1)2-10(5)7-9-8-4-12-7/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUKQDRYEUINAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NN=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to facilitate the formation of the thiadiazole ring. Characterization of the synthesized compound is performed using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

While specific industrial production methods for 5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The thiadiazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 5-(1,3,4-thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is its potential as an anticancer agent. The compound has shown promising results against various cancer cell lines, demonstrating cytotoxic properties.

Case Studies and Findings

  • Cytotoxic Properties : A study highlighted that derivatives of 1,3,4-thiadiazole exhibit cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The most active derivatives had IC50 values ranging from 0.28 to 10 μg/mL, indicating significant inhibition of cell growth .
  • Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through interactions with tubulin, disrupting microtubule dynamics essential for cell division .

Antimicrobial Properties

The compound also displays antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Research Insights

  • Broad-Spectrum Activity : Studies have reported that thiadiazole derivatives possess broad-spectrum antimicrobial properties against various bacterial strains. The structure–activity relationship (SAR) analysis indicates that modifications to the thiadiazole ring can enhance antimicrobial efficacy .

Neuropharmacological Applications

There is emerging evidence supporting the use of this compound in neuropharmacology.

Potential Effects

  • Cognitive Enhancement : Some studies suggest that derivatives may act as agonists for certain neurotransmitter receptors, potentially improving cognitive function and memory . This application is still under investigation but shows promise for treating neurodegenerative diseases.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship of 5-(1,3,4-thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is crucial for optimizing its pharmacological properties.

Key Findings

  • Modifications to the thiadiazole moiety significantly affect biological activity. For instance, substituents at specific positions on the thiadiazole ring have been linked to enhanced anticancer and antimicrobial activities .

Synthesis and Derivatives

The synthesis of 5-(1,3,4-thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives is an area of active research.

Synthetic Pathways

  • Various synthetic routes have been developed to produce this compound efficiently while allowing for the introduction of diverse functional groups that can modulate its biological activity .

Mechanism of Action

The mechanism of action of 5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of the Bicyclic Core

5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
  • Structure : The bicyclic core is substituted with a pyrimidine group at position 4.
  • Properties : Molecular weight = 251.71 g/mol; purity ≥95% .
2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate
  • Structure : The oxalate salt of the unsubstituted bicyclic core.
  • Properties: Molecular formula = C₇H₁₁NO₅; molar mass = 189.17 g/mol .
  • Comparison : The absence of the thiadiazole group limits its bioactivity but improves solubility due to the ionic oxalate counterion. This derivative serves as a synthetic intermediate for further functionalization .
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol
  • Structure: A propanol side chain is attached to the bicyclic nitrogen.
  • Comparison : The hydroxyl group enhances hydrophilicity, making it suitable for aqueous formulations. This compound is utilized in medicinal chemistry for probing receptor-binding sites .

Thiadiazole-Containing Analogues

N-[5-(4-Trifluoromethylphenyl)-1,3,4-Thiadiazol-2-yl]-N′-Aroyl Ureas
  • Structure : 1,3,4-Thiadiazole substituted with trifluoromethylphenyl and aroyl urea groups.
  • Bioactivity : Exhibits plant growth-regulating activity, promoting wheat and cucumber growth at low concentrations .
  • Comparison : The trifluoromethyl group enhances metabolic stability, but the lack of a bicyclic core reduces conformational rigidity compared to the target compound .
Cephalosporin Derivatives with Thiadiazolylthio Groups
  • Example : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
  • Bioactivity : Antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Comparison : The thiadiazole ring here is part of a cephalosporin antibiotic scaffold, highlighting its versatility. However, the bicyclo[4.2.0] system differs in ring strain and spatial arrangement from the target compound’s bicyclo[2.2.1] core .

Biological Activity

5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a heterocyclic compound characterized by its unique bicyclic structure and the presence of a thiadiazole ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is C7H9N3OSC_7H_9N_3OS. The compound features a thiadiazole ring fused with a bicyclic system, which contributes to its distinctive chemical reactivity and biological properties.

Table 1: Basic Properties

PropertyValue
IUPAC Name5-(1,3,4-thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Molecular Weight169.23 g/mol
CAS Number2034377-64-3
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that compounds containing thiadiazole rings exhibit significant anticancer activities. In particular, derivatives of 1,3,4-thiadiazole have been shown to inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study highlighted the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines, including HCT116 (colon), H460 (lung), and MCF-7 (breast) cells. The results showed that certain derivatives had GI50GI_{50} values ranging from 0.74 to 10 μg/mL, indicating substantial potency against these cell lines .

The mechanism through which 5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its biological effects is primarily linked to enzyme inhibition. The compound may interact with specific enzymes by binding to their active sites, thereby blocking their activity and disrupting cellular processes essential for tumor growth.

Antimicrobial Activity

In addition to anticancer properties, compounds with a thiadiazole moiety have demonstrated antimicrobial activities against various pathogens. Studies have reported their effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases .

Table 2: Comparison of Biological Activities

CompoundAnticancer Activity (IC50)Antimicrobial Activity
5-(1,3,4-Thiadiazol-2-yl)-...0.28 - 10 μg/mLModerate
Thiazolidin-4-one derivativesVariesHigh
Other thiadiazole derivativesVariesLow to Moderate

The unique bicyclic structure of 5-(1,3,4-Thiadiazol-2-oxa-5-azabicyclo[2.2.1]heptane distinguishes it from other thiadiazole derivatives, potentially enhancing its biological activity compared to more linear structures.

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